molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone CAS No. 478039-88-2

1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone

Cat. No. B2561561
M. Wt: 228.255
InChI Key: CBUPTIPSFPPXKL-UHFFFAOYSA-N
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Description

The compound “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated for their potential as anticancer agents . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives were established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been described in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone” and its derivatives have been reported. For instance, the synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Triazole Derivatives and Their Biological Significance

Triazoles, including the 1,2,4-triazole ring, have been extensively studied for their broad spectrum of biological activities. These compounds are of significant interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural versatility allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced biological activities. The triazole ring's presence in a compound can significantly impact its pharmacokinetic and pharmacodynamic profiles, making these derivatives promising candidates for new therapeutic agents (Ferreira et al., 2013).

Advances in Triazole Chemistry

Recent advances in triazole chemistry have focused on developing eco-friendly and efficient synthetic methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. This approach has facilitated the synthesis of 1,2,3-triazole derivatives with diverse functional groups, enabling their application in various domains, including medicinal chemistry and material science. The eco-friendly procedures reviewed highlight the potential of 1,2,3-triazoles as sustainable alternatives for the synthesis of complex molecules, including pharmaceuticals (de Souza et al., 2019).

Pyrrolidinone in Drug Discovery

The pyrrolidinone ring, often used in conjunction with triazole derivatives, is another versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can enhance three-dimensional (3D) structural complexity, improve stereochemical properties, and potentially increase biological activity. Pyrrolidinone derivatives have been explored for various biological applications, including as inhibitors of enzymes and receptors critical to disease processes. This review underscores the importance of the pyrrolidinone ring in designing new compounds with potential therapeutic benefits, particularly when combined with triazole derivatives for enhanced bioactivity (Li Petri et al., 2021).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUPTIPSFPPXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone

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